molecular formula C11H12BrN3 B13263216 N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13263216
M. Wt: 266.14 g/mol
InChI Key: CYNOKWSQPZDWRY-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a versatile scaffold for the development of novel bioactive molecules. This aminopyrazole derivative is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Aminopyrazoles are recognized as privileged structures in drug discovery due to their ability to interact with diverse biological targets. The 3-aminopyrazole core, in particular, is a advantageous framework that can provide critical hydrogen bond donors and acceptors, making it a valuable ligand for various enzymes and receptors. Research into similar 3-aminopyrazole analogs has demonstrated their potential in developing agents with anticancer, anti-inflammatory, and anti-infective properties. These compounds have been investigated as inhibitors of key enzymes like cyclin-dependent kinases (CDKs) and p38 MAPK, as well as for their antimicrobial activities against resistant bacterial strains such as MRSA. The structure of this compound, featuring a 2-bromobenzyl group, offers a handle for further synthetic elaboration via cross-coupling reactions, while the 1-methyl-1H-pyrazol-3-amine core serves as a fundamental building block. Its properties are consistent with the broader class of pyrazole derivatives, which are known to be electron-rich nitrogenous heterocycles with wide applications in constructing pharmacologically active agents. Researchers value this compound for its potential as a key intermediate in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H12BrN3/c1-15-7-6-11(14-15)13-8-9-4-2-3-5-10(9)12/h2-7H,8H2,1H3,(H,13,14)

InChI Key

CYNOKWSQPZDWRY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthesis via Bromination and Alkylation of Pyrazole Derivatives

Methodology:

  • Step 1: Synthesis of 1-methyl-1H-pyrazol-3-amine via cyclization of hydrazines with suitable ketones or aldehydes, followed by methylation at the nitrogen atom.
  • Step 2: Bromination of the phenyl ring at the ortho position using brominating agents such as tribromooxyphosphorus or N-bromosuccinimide (NBS), yielding 2-bromophenyl derivatives.
  • Step 3: N-alkylation of the pyrazole with 2-bromobenzyl halides, typically using bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

Research Data:

  • A patent discloses the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine using diethyl butynedioate as a raw material, with subsequent steps involving bromination and hydrolysis to obtain the amino compound.
  • The process involves reacting methylhydrazine with diethyl butynedioate to form pyrazole intermediates, followed by bromination and subsequent methylation.

Advantages:

  • Simple route with commercially available reagents.
  • High yields (up to 85%) reported for intermediate steps.
  • Avoids highly toxic reagents, enhancing safety.

Direct Alkylation Using Nucleophilic Substitution

Methodology:

  • Using a pre-formed pyrazole core with a methyl group at N-1.
  • Alkylation with 2-bromobenzyl halides under basic conditions (potassium carbonate or sodium hydride) in solvents like DMF or acetonitrile.
  • Final deprotection or amination steps to introduce the amino group at the pyrazole 3-position.

Research Data:

  • Similar strategies are employed in the synthesis of related pyrazole derivatives, with N-alkylation yielding high purity compounds.
  • The process is adaptable for various substitutions on the phenyl ring, allowing for structural diversity.

Advantages:

  • Straightforward, one-pot reactions.
  • Suitable for scale-up due to mild conditions.

Multi-Component Synthesis Involving Hydrazine and Brominated Precursors

Methodology:

  • Condensation of hydrazine derivatives with brominated ketones or aldehydes.
  • Cyclization to form the pyrazole ring.
  • Methylation at the N-1 position using methyl iodide or dimethyl sulfate.
  • Alkylation with 2-bromobenzyl halides to attach the phenylmethyl group.

Research Data:

  • A recent study reports the synthesis of pyrazole derivatives via hydrazine condensation with brominated esters, followed by methylation and alkylation.

Advantages:

  • High regioselectivity.
  • Flexibility in substituent variation.

Data Table Summarizing Key Parameters

Method Starting Materials Reagents Reaction Conditions Yield (%) Advantages References
Bromination & Alkylation Pyrazole core + 2-bromobenzyl halide Brominating agents, K2CO3 Room temp to reflux 75-85 Simple, scalable ,
Multi-step Hydrazine Route Hydrazine derivatives + brominated esters Methyl iodide, base Mild to moderate 70-80 Versatile, regioselective
Direct N-alkylation Pre-formed methylpyrazole 2-bromobenzyl halide DMF, base, room temp 70-78 Efficient, suitable for diversity

Critical Analysis and Research Findings

  • Safety and Cost: The methods avoid highly toxic reagents like dimethyl sulfate, favoring safer alternatives such as methyl iodide for methylation.
  • Operational Simplicity: Most procedures involve straightforward steps—condensation, bromination, methylation, and alkylation—making them amenable to scale-up.
  • Yield Optimization: Optimizing reaction temperatures, solvent choice, and reaction times can enhance yields, with reported efficiencies exceeding 80% in key steps.
  • Environmental Considerations: Use of environmentally benign solvents like ethanol and dichloromethane, with proper waste management, aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes structurally related pyrazole-amine derivatives and their key differences:

Compound Name Molecular Formula Substituents/Modifications Key Structural Differences vs. Target Compound Reference
1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine C₁₁H₁₃N₃ 2-Methylphenylmethyl (vs. 2-bromophenylmethyl) Bromine replaced with methyl; reduced electronegativity
1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₁₀BrN₃ 3-Bromophenylmethyl (vs. 2-bromophenylmethyl) Bromine at meta position; altered steric/electronic effects
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine C₈H₇BrClN₃S 4-Bromo-pyrazole + chlorothiophene substituent Thiophene ring introduces sulfur; bromine at C4 of pyrazole
N-{2-[(1-benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine C₁₈H₂₈N₃O Benzyl and propyl groups + ether linkage Ether-containing side chain; no bromine substituent
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ Phenyl group at N1 (vs. 2-bromophenylmethyl) Lack of bromine; phenyl group increases aromaticity

Physicochemical Properties

Property Target Compound (Inferred) 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine 1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine
Molecular Weight ~252 g/mol (C₁₀H₁₀BrN₃) 252.11 g/mol 187.24 g/mol
Melting Point Not reported Not reported Powder (room temperature storage)
Solubility Moderate (bromine enhances lipophilicity) Similar lipophilicity Lower lipophilicity (methyl vs. bromine)

Biological Activity

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromophenyl group, which is crucial for its biological activity. The general structure can be represented as follows:

N 2 Bromophenyl methyl 1 methyl 1H pyrazol 3 amine\text{N 2 Bromophenyl methyl 1 methyl 1H pyrazol 3 amine}

This structure allows for interactions with various biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial activity of several pyrazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound has potential as an antibacterial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties . Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells.

The anticancer activity is attributed to the compound's ability to interfere with key cellular pathways involved in tumor growth. It has been shown to inhibit enzymes such as topoisomerase II and EGFR, which are critical for cancer cell survival and proliferation.

Research Findings

In a recent study, the compound was tested against several cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)12
HepG2 (Liver)10
A549 (Lung)15

These results indicate that this compound possesses significant anticancer activity, warranting further investigation into its therapeutic potential.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects . Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.

Comparative Analysis

In a comparative study of various pyrazole derivatives, this compound demonstrated superior anti-inflammatory activity compared to standard NSAIDs:

Compound Inhibition (%)
N-(2-Bromophenyl)...85
Phenylbutazone70

This suggests that the compound could serve as a lead candidate for developing new anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, copper-catalyzed Ullmann-type coupling (as seen in similar pyrazole derivatives) using 2-bromobenzyl bromide and 1-methyl-1H-pyrazol-3-amine under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO or DMF at 35–80°C . Optimizing stoichiometry, catalyst loading (e.g., CuBr at 5–10 mol%), and reaction time (24–48 hrs) is critical to improve yields (typically 15–30% in early attempts). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodological Answer : Confirm identity using:

  • NMR : 1H^1H and 13C^{13}C NMR to resolve aromatic protons (δ 7.2–7.8 ppm for bromophenyl), pyrazole protons (δ 5.5–6.5 ppm), and methyl groups (δ 2.5–3.5 ppm) .
  • HRMS : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., m/z calculated for C11H13BrN3C_{11}H_{13}BrN_3: 266.03) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with ORTEP-3 generating graphical representations of bond angles/packing .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : The bromophenyl group enhances hydrophobicity; solubility is higher in DMSO, DCM, or THF than in water. Stability tests (TGA/DSC) under nitrogen suggest decomposition >200°C. Store at –20°C in amber vials to prevent photodegradation of the bromo group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • DFT : Calculate HOMO/LUMO energies (Gaussian 09, B3LYP/6-31G*) to predict electrophilic/nucleophilic sites. The bromine atom’s electron-withdrawing effect lowers HOMO energy, directing reactivity toward the pyrazole amine .
  • Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The pyrazole ring and bromophenyl group may engage in π-π stacking or halogen bonding .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and protocols (MTT vs. resazurin assays) .
  • SAR analysis : Compare substituent effects; e.g., replacing bromine with chlorine (see ’s 4-chloro analogs) alters lipophilicity and target affinity .
  • Meta-analysis : Use tools like RevMan to statistically pool data, addressing outliers via Grubbs’ test .

Q. How can mechanistic studies elucidate the role of the bromophenyl group in catalytic or biological systems?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare kH/kDk_{H}/k_{D} in deuterated solvents to probe hydrogen-bonding interactions .
  • Single-crystal XRD : Resolve halogen-bonding motifs (C–Br···N/O) in co-crystals with biological targets .
  • Inhibitor profiling : Test against enzyme panels (e.g., cytochrome P450) to assess off-target effects linked to bromine’s electronegativity .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity (if applicable)?

  • Methodological Answer :

  • Chiral resolution : Use HPLC with Chiralpak columns (e.g., AD-H) if asymmetric synthesis isn’t feasible .
  • Flow chemistry : Minimize side reactions (e.g., dehalogenation) via controlled residence times and Pd-catalyzed cross-couplings .

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